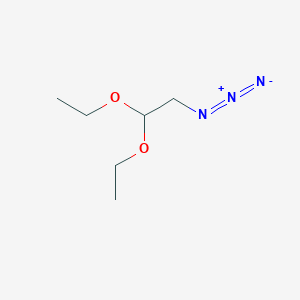

2-Azido-1,1-diethoxyethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-azido-1,1-diethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O2/c1-3-10-6(11-4-2)5-8-9-7/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRZYHJYSHNQSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN=[N+]=[N-])OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Azidoacetal Chemistry in Modern Synthesis

Azidoacetals are a class of organic compounds characterized by the presence of an azido (B1232118) group (-N₃) and an acetal (B89532) group [-C(OR)₂]. In the specific case of 2-Azido-1,1-diethoxyethane, the azido group is located at the C-2 position relative to the acetal-protected carbonyl carbon. This arrangement is central to its utility. The acetal functional group is well-established in organic synthesis as a robust protecting group for aldehydes and ketones. conicet.gov.arorganic-chemistry.org It is stable under a variety of reaction conditions, particularly those involving nucleophiles and bases, yet can be readily removed under acidic conditions to regenerate the parent carbonyl. nih.gov

The chemistry of α-azido carbonyl compounds, which are direct precursors or close relatives of azidoacetals, is well-documented. These compounds are valuable intermediates for synthesizing biologically significant molecules. mdpi.com For instance, α-azido ketones can be prepared by reacting α-halo ketones with sodium azide (B81097). mdpi.com These intermediates can then undergo a range of transformations. The azide group itself is a versatile functional group; it can be reduced to a primary amine, undergo [3+2] cycloaddition reactions (such as the Huisgen cycloaddition) to form triazoles, or participate in Staudinger reactions. mdpi.comnih.gov The combination of this reactivity with a protected carbonyl group in the form of an acetal allows for sequential and controlled modifications at different parts of the molecule.

Significance of 2 Azido 1,1 Diethoxyethane As a Versatile Synthetic Building Block

Established Nucleophilic Substitution Approaches

The primary and most well-established method for synthesizing this compound involves a nucleophilic substitution reaction. This approach leverages the displacement of a leaving group from a suitable precursor by an azide source.

Synthesis from Halogenated Acetal Precursors with Azide Sources

The synthesis of this compound is commonly achieved through the reaction of a halogenated acetal precursor, such as 2-bromo-1,1-diethoxyethane or 2-chloro-1,1-diethoxyethane, with an azide salt. Sodium azide (NaN₃) is the most frequently used source of the azide nucleophile.

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the azide ion attacks the carbon atom bearing the halogen, leading to the displacement of the halide ion and the formation of the desired azido (B1232118) compound. The general scheme for this reaction is as follows:

X-CH₂CH(OC₂H₅)₂ + NaN₃ → N₃-CH₂CH(OC₂H₅)₂ + NaX

(where X = Cl, Br)

This method is analogous to the synthesis of other organic azides from their corresponding alkyl halides. For instance, the preparation of 1-azidobutane (B1275071) from 1-bromobutane (B133212) has been demonstrated to proceed efficiently. mdma.ch Similarly, 3-azido-propan-1-ol can be synthesized from 3-bromo-1-propanol (B121458) and sodium azide. rsc.org

The choice between a bromo or chloro precursor can influence the reaction rate, with the bromo derivative generally being more reactive due to bromide being a better leaving group than chloride. mdma.ch

Optimization of Reaction Conditions and Reagents

The efficiency of the nucleophilic substitution for the synthesis of this compound can be significantly influenced by various reaction parameters, including the choice of solvent and the use of additives.

Solvent Effects: Polar aprotic solvents are typically favored for Sₙ2 reactions involving anionic nucleophiles like the azide ion. Solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are effective in solvating the cation of the azide salt (e.g., Na⁺), leaving the azide anion relatively free to act as a nucleophile. The use of a 0.5 M solution of sodium azide in DMSO has been reported for the synthesis of alkyl azides from alkyl halides, often resulting in quantitative yields. mdma.ch An acetone/water mixture has also been employed as a solvent system for similar transformations. rsc.org

Additives: Phase transfer catalysts (PTCs) can be employed to enhance the reaction rate, particularly in biphasic systems. PTCs, such as quaternary ammonium (B1175870) salts (e.g., Aliquat 336), facilitate the transfer of the azide anion from the aqueous or solid phase to the organic phase where the halogenated precursor is dissolved. This approach has been shown to achieve quantitative conversion of alkyl bromides to alkyl azides in modest reaction times. mdma.ch

The optimization of reactant stoichiometry is also crucial. Using an excess of sodium azide can help drive the reaction to completion. For example, in the synthesis of certain azido sugars, using 3.5 equivalents of sodium azide was found to be optimal. researchgate.net

The following table summarizes the impact of different reaction conditions on the synthesis of alkyl azides, which can be extrapolated to the synthesis of this compound.

| Precursor | Azide Source | Solvent | Additive | Temperature (°C) | Yield (%) | Reference |

| 1-Bromobutane | NaN₃ | Water | Aliquat 336 | 100 | 97 | mdma.ch |

| 1-Chlorobutane | NaN₃ | Water | Aliquat 336 | 100 | 65 | mdma.ch |

| Alkyl Halide | NaN₃ | DMSO | None | 25 | Quantitative | mdma.ch |

| 3-Bromo-1-propanol | NaN₃ | Acetone/Water | None | 70 | 37 | rsc.org |

Advanced and Sustainable Synthetic Strategies

In recent years, there has been a significant push towards developing safer and more sustainable methods for chemical synthesis. For the preparation of organic azides, which can be potentially explosive, continuous flow chemistry has emerged as a particularly promising approach.

Continuous Flow Chemistry Approaches for Azide Synthesis

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of azides, including enhanced safety, improved efficiency, and greater scalability.

The primary safety benefit of continuous flow reactors stems from their small internal volume. researchgate.net This minimizes the amount of hazardous material, such as the organic azide product, present at any given time, thereby reducing the risk of a thermal runaway or explosion. beilstein-journals.org The high surface-area-to-volume ratio in microreactors allows for superior heat transfer, enabling precise temperature control and preventing the formation of hot spots. beilstein-journals.org

This enhanced control can lead to higher reaction efficiencies and selectivities. For instance, the synthesis of an azide intermediate for the drug Tamiflu was achieved with full conversion and high yield in a continuous flow system, demonstrating the safety and efficiency of this technology for handling potentially explosive azide chemistry. beilstein-journals.org

Continuous flow systems offer a straightforward path to scalability. Instead of increasing the size of the reactor, which can be problematic for hazardous reactions, production can be scaled up by simply running the system for a longer duration or by operating multiple reactors in parallel (a "scale-out" approach).

One effective method for azide synthesis in a flow setup involves the use of a packed-bed reactor containing a solid-supported azide reagent, such as an azide-functionalized ion-exchange resin (e.g., azide on Amberlite® IRA-400). cam.ac.uk A solution of the halogenated precursor is passed through the column, where the nucleophilic substitution occurs. This approach simplifies purification, as the excess azide reagent is immobilized, and the product stream is free of dissolved azide salts. cam.ac.ukacs.org This method has been successfully used for the quantitative conversion of 4-(2-bromoethyl)phenol (B83804) to its corresponding azide in a flow system. cam.ac.uk

The following table outlines the key features and benefits of continuous flow synthesis for azides.

| Feature | Benefit |

| Small Reactor Volume | Enhanced safety, minimized risk of explosion |

| High Surface-Area-to-Volume Ratio | Excellent heat transfer, precise temperature control |

| Continuous Processing | Straightforward scalability by time or parallelization |

| Use of Packed-Bed Reagents | Simplified purification, reduced waste |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound primarily targets the classic nucleophilic substitution reaction, where a halide precursor, such as 2-bromo- or 2-chloro-1,1-diethoxyethane, is treated with an azide salt, typically sodium azide. Greener methodologies aim to replace hazardous organic solvents, reduce energy consumption, and utilize catalytic systems that can be recovered and reused.

The choice of solvent is a critical factor in the environmental footprint of a chemical process. researchgate.net Traditional syntheses of alkyl azides often employ polar aprotic solvents like N,N-dimethylformamide (DMF), which are effective but pose significant health and environmental risks. Research into analogous reactions provides a framework for applying greener solvent systems to the synthesis of this compound.

One promising alternative is the use of poly(ethylene glycol) (PEG) as a reaction medium. For instance, the efficient ring-opening of epoxides with sodium azide to produce 2-azido alcohols has been successfully demonstrated in PEG-400 at room temperature, offering high yields and selectivity in short reaction times. organic-chemistry.org This suggests that PEG could serve as a benign and recyclable solvent for the conversion of 2-halo-1,1-diethoxyethane to the desired azide. Water is another environmentally ideal solvent, and its use, often in combination with a co-solvent or phase-transfer catalyst, is a key goal in green synthesis. organic-chemistry.org

Solvent-free reaction conditions represent another significant green advancement. researchgate.net These reactions, often facilitated by microwave irradiation or grinding, can lead to dramatically reduced reaction times, lower energy usage, and the elimination of solvent waste streams.

| Solvent System | Precursor | Reagent | Conditions | Green Attributes |

| Conventional | 2-Bromo-1,1-diethoxyethane | Sodium Azide | N,N-Dimethylformamide (DMF), Reflux prepchem.com | Effective but solvent is toxic and requires significant purification effort. |

| Benign Solvent | 2-Bromo-1,1-diethoxyethane | Sodium Azide | Poly(ethylene glycol) (PEG-400), Room Temp. | Non-toxic, recyclable solvent; mild reaction conditions. organic-chemistry.org |

| Aqueous System | 2-Bromo-1,1-diethoxyethane | Sodium Azide | Water with Phase-Transfer Catalyst | Eliminates hazardous organic solvents; water is the greenest solvent. organic-chemistry.org |

| Solvent-Free | 2-Bromo-1,1-diethoxyethane | Sodium Azide | Neat, Microwave Irradiation | Eliminates solvent use entirely; rapid reaction times. researchgate.net |

This table presents plausible green alternatives for the synthesis of this compound based on principles demonstrated in analogous chemical reactions.

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, reduce waste, and enable the use of milder conditions. In the context of synthesizing this compound from its halide precursor, the primary challenge is often the low solubility of inorganic azide salts in less polar or non-polar organic solvents.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysts are particularly well-suited for this type of substitution reaction. A PTC, such as a quaternary ammonium salt, facilitates the transfer of the azide anion from an aqueous or solid phase into the organic phase where the 2-halo-1,1-diethoxyethane substrate resides. This enables the reaction to proceed efficiently in a biphasic system (e.g., water-toluene) or even under solvent-free conditions, thereby avoiding the need for hazardous solvents like DMF.

Recyclable Catalysts: The development of heterogeneous or recyclable catalysts is a further step toward a sustainable process. While specific examples for this exact reaction are not prevalent, the principle involves anchoring the catalytic species to a solid support. For example, an ion-exchange resin could be used, which can be easily filtered from the reaction mixture and reused. conicet.gov.arsci-hub.box Similarly, catalysts like chitosan, a biodegradable polymer derived from crustacean shells, have been shown to be effective, sustainable, and recyclable heterogeneous catalysts in other organic transformations, such as diazo transfer reactions. researchgate.net The development of a polymer-supported phase-transfer catalyst for azide synthesis would represent a significant advancement in this area.

| Method | Catalyst | Solvent | Conditions | Advantages |

| Non-Catalytic | None | DMF | High Temperature | Simple setup but requires harsh conditions and toxic solvent. |

| Homogeneous PTC | Tetrabutylammonium bromide | Water / Organic Solvent | Room Temperature | Mild conditions, improved yield, allows use of greener solvents. |

| Heterogeneous / Recyclable | Polymer-supported PTC or Ion-Exchange Resin conicet.gov.ar | Water or Benign Solvent | Room Temperature | Catalyst is easily recovered and reused, minimizing waste. |

This table compares a conventional approach with potential catalytic methods that align with green chemistry principles.

Reactivity and Transformational Chemistry of 2 Azido 1,1 Diethoxyethane

Staudinger-Aza-Wittig Reactions of Azidoacetals

The Staudinger-Aza-Wittig reaction is a powerful tandem process for the formation of imines from azides and carbonyl compounds, mediated by phosphines. In the case of 2-Azido-1,1-diethoxyethane, this reaction provides a strategic pathway to N-substituted synthons, which are valuable in the synthesis of various nitrogen-containing heterocycles.

Formation of Iminophosphoranes and Subsequent Reactivity

The initial step of the sequence is the Staudinger reaction, where this compound reacts with a tertiary phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane. This reaction proceeds via the nucleophilic attack of the phosphine on the terminal nitrogen of the azide (B81097) group, leading to the formation of a phosphazide (B1677712) intermediate, which then loses dinitrogen (N₂) to yield the highly reactive iminophosphorane.

This iminophosphorane, N-(2,2-diethoxyethyl)triphenyl-λ⁵-phosphanimine, is generally not isolated but generated in situ for subsequent reactions. Its reactivity is characterized by the nucleophilic nitrogen atom and the electrophilic phosphorus atom, making it a potent intermediate for the Aza-Wittig reaction with various carbonyl partners to form C=N bonds.

Condensation with 1,3-Dicarbonyl Compounds

A significant application of the iminophosphorane derived from this compound is its condensation with 1,3-dicarbonyl compounds. This reaction provides an efficient route to functionalized enamines, which are precursors to various heterocyclic systems, most notably pyrroles.

In a typical procedure, this compound is treated with triphenylphosphine in a suitable solvent like THF. The resulting iminophosphorane then reacts with a 1,3-dicarbonyl compound in a tandem Staudinger/Aza-Wittig sequence. The reaction with one of the carbonyl groups of the 1,3-dicarbonyl partner yields an enamine and triphenylphosphine oxide as a byproduct. These enamine intermediates can be isolated or directly used in further cyclization steps. The reaction has been successfully applied to a range of acyclic and cyclic 1,3-dicarbonyl compounds, leading to a variety of substituted enamines.

Table 1: Synthesis of Enamines via Staudinger-Aza-Wittig Reaction of this compound with 1,3-Dicarbonyl Compounds

| 1,3-Dicarbonyl Compound | Product (Enamine) | Yield (%) |

| Methyl acetoacetate | Methyl 3-((2,2-diethoxyethyl)amino)but-2-enoate | 92 |

| Acetylacetone | 4-((2,2-diethoxyethyl)amino)pent-3-en-2-one | 94 |

| Ethyl benzoylacetate | Ethyl 3-((2,2-diethoxyethyl)amino)-3-phenylacrylate | 89 |

| Dimedone | 3-((2,2-diethoxyethyl)amino)-5,5-dimethylcyclohex-2-en-1-one | 96 |

| 1,3-Cyclohexanedione | 3-((2,2-diethoxyethyl)amino)cyclohex-2-en-1-one | 95 |

Applications in the Generation of α-Aminocarbonyl Building Blocks

The synthetic utility of this compound is highlighted by its role as a precursor to α-aminocarbonyl building blocks. The acetal (B89532) group in the molecule is a stable protecting group for an aldehyde functionality. The Staudinger-Aza-Wittig reaction converts the azido (B1232118) group into a substituted amine, yielding products like N-(2,2-diethoxyethyl)enaminones.

These intermediates contain a masked α-amino aldehyde moiety. Acid-catalyzed hydrolysis of the diethyl acetal functionality unmasks the aldehyde, which can then participate in intramolecular cyclization reactions. For instance, the enamines formed from the condensation with 1,3-dicarbonyls can undergo acid-catalyzed cyclization and elimination to afford highly substituted pyrroles and 4,5,6,7-tetrahydroindol-4-ones, which are important structural motifs in medicinal chemistry. This strategy effectively transforms the simple starting material into complex heterocyclic structures by revealing the latent α-aminocarbonyl reactivity at a strategic point in the synthesis.

Azide-Alkyne Cycloaddition Reactions (Click Chemistry)

The azide group of this compound makes it an ideal substrate for azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." These reactions are known for their high efficiency, selectivity, and tolerance of a wide range of functional groups, enabling the straightforward synthesis of 1,2,3-triazole-linked conjugates.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Ethynyl Partners

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction. This compound readily participates in CuAAC reactions with various terminal alkynes to exclusively form 1,4-disubstituted 1,2,3-triazoles. The reaction is typically carried out using a copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270) to generate the active copper(I) catalyst in situ.

This transformation has been employed to synthesize novel compounds with potential biological activity, such as 1,2,3-triazole-containing nitrones. The reaction conditions are generally mild, often using a mixture of ethanol (B145695) and water as the solvent and can be accelerated using microwave irradiation.

Table 2: CuAAC Reaction of this compound with Aryl Alkynes

| Ethynyl Partner | Catalyst System | Conditions | Product | Yield (%) |

| Ethynylbenzene | CuSO₄·5H₂O, Sodium Ascorbate | EtOH/H₂O, 40-50°C, 1h, MW | 1-(2,2-Diethoxyethyl)-4-phenyl-1H-1,2,3-triazole | 83 |

| 1-Ethynyl-4-fluorobenzene | CuSO₄·5H₂O, Sodium Ascorbate | EtOH/H₂O, 40-50°C, 1h, MW | 1-(2,2-Diethoxyethyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole | 98 |

| 1-Ethynyl-4-methoxybenzene | CuSO₄·5H₂O, Sodium Ascorbate | EtOH/H₂O, 40-50°C, 1h, MW | 1-(2,2-Diethoxyethyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole | 95 |

| 4-Ethynyl-N,N-dimethylaniline | CuSO₄·5H₂O, Sodium Ascorbate | EtOH/H₂O, 40-50°C, 1h, MW | 4-(1-(2,2-Diethoxyethyl)-1H-1,2,3-triazol-4-yl)-N,N-dimethylaniline | 99 |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Cycloalkynes

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative to CuAAC that circumvents the need for a potentially cytotoxic copper catalyst. This reaction relies on the high reactivity of strained cyclooctynes, which readily undergo [3+2] cycloaddition with azides under physiological conditions.

While this compound is an excellent substrate for click chemistry, specific examples of its application in SPAAC with cycloalkynes are not widely reported in the reviewed scientific literature. Nevertheless, based on the established principles of SPAAC, it is expected that this compound would react efficiently with strained alkynes such as dibenzocyclooctynes (DBCO), bicyclononynes (BCN), or difluorinated cyclooctynes (DIFO) to form the corresponding triazole products. This potential reactivity makes it a candidate for bioorthogonal labeling applications where copper catalysis must be avoided.

Multicomponent Reaction (MCR) Pathways Involving this compound

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. These reactions are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular complexity. This compound can serve as a valuable building block in MCRs, primarily due to the reactive azide functional group.

Strategic Integration into One-Pot Conversions

The integration of this compound into one-pot conversions leverages the reactivity of the azide moiety. One-pot synthesis is a strategy that improves efficiency by combining multiple reaction steps in a single reactor, avoiding the isolation and purification of intermediates. nih.gov The azide group can participate in various cycloaddition reactions or be reduced to an amine, which can then undergo further reactions.

A key example of a one-pot process involving an azide is the synthesis of substituted pyrroles. In a reaction mediated by triphenylphosphine, azides react with Morita-Baylis-Hillman acetates of acetylenic aldehydes. This process involves a sequence of allylic substitution, azide reduction, and cycloisomerization to yield N-alkylated pyrroles. nih.gov While this specific example doesn't explicitly use this compound, the principle demonstrates how the azide functionality can be strategically employed in a one-pot sequence.

Another relevant one-pot application is the synthesis of azo compounds from aryl amines, which could be conceptually derived from the reduction of an aryl azide. researchgate.net Furthermore, one-pot syntheses of benzazole derivatives have been developed, showcasing the versatility of cyclization reactions that could potentially involve intermediates derived from this compound. beilstein-journals.org

Scope and Limitations in Diverse MCR Architectures

The scope of this compound in MCRs is largely defined by the reactivity of the azide group. Isocyanide-based multicomponent reactions (IMCRs) are a prominent class of MCRs, though the direct involvement of an azide is less common than an isocyanide. nih.gov However, the azide can be a precursor to an amine, which is a common component in many MCRs, such as the Strecker and Mannich reactions. nih.gov

The Hantzsch dihydropyridine (B1217469) synthesis is another well-known MCR that typically involves an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. beilstein-journals.org By reducing the azide group of this compound to an amine, the resulting aminoacetal could potentially participate in a Hantzsch-type reaction, although the stability of the acetal under the reaction conditions would need to be considered.

A significant limitation in the use of this compound in MCRs is the potential for side reactions. The azide group itself can undergo various transformations, and the acetal group is sensitive to acidic conditions, which are often employed in MCRs. conicet.gov.ar The compatibility of the acetal and azide functionalities with the diverse range of reactants and catalysts used in different MCR architectures is a critical consideration. For instance, in the Povarov reaction, which involves an amine, an aldehyde, and an activated alkene, the Lewis or Brønsted acid catalysts typically used could lead to the hydrolysis of the acetal group. nih.gov

Reductive Transformations of the Azido Group

The reduction of the azido group in this compound to a primary amine is a key transformation that opens up a wide range of synthetic possibilities. This conversion yields 2-amino-1,1-diethoxyethane (aminoacetaldehyde diethyl acetal), a valuable precursor for the synthesis of various nitrogen-containing compounds.

Conversion to Aminoacetals via Phosphine-Mediated Reduction (e.g., Staudinger Ligation)

The Staudinger reaction is a mild and efficient method for the reduction of azides to amines using a phosphine, typically triphenylphosphine. wikipedia.org The reaction proceeds through the formation of an iminophosphorane intermediate, which is then hydrolyzed to the corresponding amine and phosphine oxide. wikipedia.org This method is highly chemoselective, meaning the azide group can be selectively reduced in the presence of other functional groups. thermofisher.com

This phosphine-mediated reduction is particularly useful for the synthesis of aminoacetals from azidoacetals like this compound. The mild conditions of the Staudinger reaction are compatible with the acid-sensitive acetal functionality.

A variation of this reaction is the Staudinger ligation, which is a powerful tool for forming amide bonds, particularly in the field of chemical biology. sigmaaldrich.comnih.gov In this process, the intermediate aza-ylide is trapped by an electrophile, such as an ester, to form an amide linkage. sigmaaldrich.comraineslab.com While not a direct reduction to an amine, it highlights the synthetic utility of the phosphine-azide reaction.

A study demonstrated a phosphine-mediated cascade reaction of azides with MBH-acetates of acetylenic aldehydes to produce substituted pyrroles, showcasing the in-situ generation of an amine from an azide and its subsequent reaction. nih.gov

Catalytic Hydrogenation and Other Reductive Methods

Catalytic hydrogenation is a common and effective method for the reduction of azides to amines. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (Adams' catalyst), in the presence of hydrogen gas. organic-chemistry.org The reaction is generally clean and high-yielding.

Other reductive methods for converting azides to amines include the use of:

Sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst like nickel boride or tin(IV) 1,2-benzenedithiolate. organic-chemistry.org

Dichloroindium hydride (InCl₂H) , which offers a mild and selective reduction. organic-chemistry.org

Copper nanoparticles in water with ammonium formate (B1220265) as a hydrogen source. organic-chemistry.org

The choice of reducing agent and conditions depends on the presence of other functional groups in the molecule. For this compound, methods that are performed under neutral or basic conditions are preferable to avoid hydrolysis of the acetal group.

Other Key Reaction Types

Beyond multicomponent reactions and reductions, the azide and acetal functionalities of this compound allow for its participation in other important reaction types.

The azide group is well-known for its ability to undergo [3+2] cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. nih.govmdpi.com This "click" reaction is highly efficient and regioselective, providing a reliable method for linking molecules. The resulting triazole ring is stable and can be a valuable pharmacophore or a linker in more complex structures.

The acetal group, while often used as a protecting group for aldehydes, can also participate in reactions. For instance, the synthesis of 1,1-diethoxyethane itself can be achieved through the acid-catalyzed reaction of ethanol and acetaldehyde. conicet.gov.ar The acetal can be hydrolyzed under acidic conditions to regenerate the corresponding aldehyde, which can then be used in subsequent reactions.

Furthermore, α-azido ketones, which share the α-azido carbonyl motif with the conceptual deprotected form of this compound, are known to undergo a variety of transformations. These include acid- and base-catalyzed rearrangements and decompositions. mdpi.com For example, 2-azidoketones can be converted into synthetically useful intermediates like α-amino ketones and β-amino alcohols. mdpi.com

The table below summarizes some of the key reaction types involving azides, which are applicable to this compound.

| Reaction Type | Reagents/Conditions | Product |

| Staudinger Reduction | 1. PPh₃2. H₂O | Amine |

| Catalytic Hydrogenation | H₂, Pd/C | Amine |

| Azide-Alkyne Cycloaddition (CuAAC) | Alkyne, Cu(I) catalyst | 1,2,3-Triazole |

| Reaction with Primary Amines | Primary Amine | Tetrazole |

This table provides a general overview of reactions involving the azide functional group.

Intramolecular Cyclizations and Rearrangements

The inherent reactivity of the azide moiety in this compound suggests the potential for various intramolecular reactions, leading to the formation of cyclic structures. The thermal or photochemical decomposition of the azide can generate a highly reactive nitrene intermediate, which can then undergo several cyclization pathways.

One plausible, though not extensively documented for this specific compound, intramolecular reaction is C-H insertion. The generated nitrene could theoretically insert into one of the C-H bonds of the ethoxy groups, which would lead to the formation of a substituted oxazolidine (B1195125) ring system. The proximity of these C-H bonds makes this a sterically feasible pathway.

Another potential intramolecular transformation is a Current time information in Bangalore, IN.researchgate.net-dipolar cycloaddition. While the azide group itself is a 1,3-dipole, its intramolecular reaction would require the presence of a suitable dipolarophile within the molecule. In the case of this compound, this is not directly present. However, rearrangements of allylic azides, known as the Winstein rearrangement, are well-documented and involve a researchgate.netresearchgate.net-sigmatropic shift. nih.gov While not directly applicable to the saturated backbone of this compound, it highlights the propensity of azides to undergo rearrangement processes.

Research on related α-azido ketones has shown that they can undergo various rearrangements. For instance, pyrolysis of phenacyl azide leads to the formation of imidazole (B134444) derivatives through dimerization and dehydration of an intermediate imino derivative. dntb.gov.ua Furthermore, rhodium(II)-catalyzed intramolecular O-H insertion of γ-azido-α-diazo-δ-hydroxy-β-keto esters, followed by a [3+3] sigmatropic rearrangement of the transient allylic azide, has been used to synthesize 2-azido-3-furanones. nih.gov These examples from the broader literature on azido compounds suggest potential, yet underexplored, rearrangement pathways for this compound and its derivatives.

Reactions Involving Ketal Cleavage and Subsequent Transformations

A significant area of the reactivity of this compound involves the initial transformation of the acetal group, which then facilitates subsequent intramolecular cyclization. The acetal serves as a stable protecting group for an aldehyde functionality, which can be unmasked under acidic conditions or transformed in situ to participate in further reactions.

A key application of this compound is in the synthesis of highly substituted pyrroles and related heterocyclic systems. This is achieved through its reaction with 1,3-dicarbonyl compounds. researchgate.netresearchgate.net The reaction sequence commences with the condensation of the 1,3-dicarbonyl compound with this compound to form an enamine intermediate. This initial step involves the in-situ reaction of the acetal. Subsequently, an intramolecular Staudinger-aza-Wittig reaction, promoted by a phosphine reagent such as triphenylphosphine, leads to the formation of the pyrrole (B145914) ring. researchgate.netresearchgate.net

The reaction conditions for the cyclization step have been optimized, with different methods being more suitable for specific substrates. For example, trifluoroacetic acid (TFA) in dichloromethane (B109758) is effective for the synthesis of 3-acylpyrroles, while heating in dimethyl sulfoxide (B87167) (DMSO) can be employed for ester-substituted pyrroles. researchgate.net

A similar strategy has been employed in a two-step procedure to generate γ-azido-β-ureido ketones or their cyclic isomers, 6-(1-azidoalkyl)-4-hydroxyhexahydropyrimidin-2-ones. This involves a three-component condensation of acetals of 2-azidoaldehydes with urea (B33335) or methylurea (B154334) and p-toluenesulfinic acid, followed by reaction with sodium enolates of α-functionalized ketones. The resulting azido ketones can then be transformed into ureido-substituted pyrrolines and subsequently into 1H-pyrroles via a Staudinger/aza-Wittig reaction and elimination of urea. figshare.com

The following table provides examples of pyrroles and related heterocycles synthesized from this compound and various 1,3-dicarbonyl compounds.

| 1,3-Dicarbonyl Compound | Product | Yield (%) | Reference |

| Acetylacetone | Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | 85 | researchgate.net |

| Ethyl acetoacetate | Diethyl 2-methyl-1H-pyrrole-3,4-dicarboxylate | 78 | researchgate.net |

| Dimedone | 6,6-Dimethyl-6,7-dihydro-1H-indol-4(5H)-one | 92 | researchgate.netresearchgate.net |

| Cyclohexane-1,3-dione | 6,7-Dihydro-1H-indol-4(5H)-one | 88 | researchgate.netresearchgate.net |

Stereochemical Aspects in Reactions of 2 Azido 1,1 Diethoxyethane

Stereoelectronic Effects and Mechanistic Insights into Stereocontrol

Without specific research findings on 2-Azido-1,1-diethoxyethane, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Applications in Advanced Organic Synthesis and Chemical Biology

Synthesis of Nitrogen-Containing Heterocycles

The reactivity of 2-azido-1,1-diethoxyethane has been harnessed for the efficient construction of a variety of nitrogen-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals, natural products, and materials science.

Pyrrole (B145914) Derivatives and Annulated Pyrrole Systems

The synthesis of functionalized pyrroles and their annulated counterparts, such as 6,7-dihydro-1H-indol-4(5H)-ones, can be efficiently achieved through the reaction of 1,3-dicarbonyl compounds with this compound. researchgate.net This method provides a straightforward route to polysubstituted pyrroles. The reaction proceeds via condensation of the 1,3-dicarbonyl compound with this compound, followed by a cyclization reaction. researchgate.net The use of a nucleophilic pyrrole as a precursor for pyridine (B92270) synthesis has also been demonstrated, showcasing a molecular editing strategy. nih.gov This approach allowed for a one-pot Staudinger reduction, amine-ketone condensation, and Mannich-type cyclization to rapidly construct a tetracyclic core skeleton. nih.gov

A notable application of this chemistry is in the synthesis of key intermediates for pharmacologically active molecules. For instance, the reaction between this compound and various 1,3-dicarbonyl compounds can be carried out under mild conditions. researchgate.net The versatility of this method is demonstrated by the successful synthesis of a variety of pyrrole derivatives with different substitution patterns.

| Starting Material (1,3-Dicarbonyl) | Product (Pyrrole Derivative) | Yield (%) |

| Acetylacetone | Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | 85 |

| Ethyl acetoacetate | Diethyl 2-methyl-1H-pyrrole-3,4-dicarboxylate | 78 |

| Dimedone | 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one | 92 |

Table 1: Synthesis of Pyrrole Derivatives using this compound.

1,5,6,7-Tetrahydro-4H-indol-4-ones and Pyridine Derivatives

The synthesis of 1,5,6,7-tetrahydro-4H-indol-4-ones, valuable scaffolds in medicinal chemistry, can be accomplished using this compound. researchgate.netnih.gov The reaction of cyclohexane-1,3-diones with this compound leads to the formation of these annulated pyrrole systems. researchgate.net This approach has been utilized in the preparation of potent inhibitors of human neutrophil elastase (HNE), highlighting the pharmaceutical relevance of the resulting compounds. nih.gov

Furthermore, the strategic use of this compound extends to the synthesis of pyridine derivatives. A one-pot synthesis of 2-phenylimidazo[1,2-a]pyridines has been developed from acetophenone, an ionic liquid, and 2-aminopyridine, demonstrating the versatility of multicomponent reactions in heterocyclic synthesis. nih.gov Molecular iodine has also been employed as a catalyst for the synthesis of imidazo[1,2-a]pyridines. nih.gov

| Starting Material | Reagents | Product |

| Cyclohexane-1,3-dione | This compound, PPh₃, TFA | 1,5,6,7-Tetrahydro-4H-indol-4-one |

| Acetophenone | [Bmim]Br₃, 2-Aminopyridine | 2-Phenylimidazo[1,2-a]pyridine |

Table 2: Synthesis of Tetrahydroindolones and Pyridine Derivatives.

Quinoxalinones and Benzooxazinones

While direct synthesis of quinoxalinones and benzooxazinones using this compound is not extensively documented in the provided context, the synthesis of related nitrogen heterocycles suggests its potential applicability. The synthesis of quinoxalin-2(1H)-ones has been achieved through various methods, including the reaction of α-keto acids with 2-aminobenzamides and benzene-1,2-diamines. organic-chemistry.org These methods highlight the general strategies for constructing such bicyclic systems, which could potentially be adapted to incorporate fragments derived from this compound.

Triazoles and Tetrazoles via Cycloaddition Pathways

The azide (B81097) functionality of this compound is a key reactive handle for the synthesis of triazoles and tetrazoles via [3+2] cycloaddition reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent method for synthesizing 1,2,3-triazoles. pharmainfo.innih.govfrontiersin.org This reaction is highly efficient and regioselective, yielding 1,4-disubstituted triazoles. The resulting triazole ring is a stable and valuable scaffold in medicinal chemistry. pharmainfo.in

Tetrazoles can also be synthesized from azides. One common method involves the reaction of nitriles with an azide source. rug.nlorganic-chemistry.orgyoutube.com While the direct use of this compound in this context is not explicitly detailed, its azide group makes it a potential precursor for such transformations. The synthesis of tetrazoles can be achieved through the thermolysis of geminal diazides, which provides a route to C-substituted tetrazoles. researchgate.net

Functional Linker Design and Bioconjugation Strategies

The unique bifunctional nature of this compound makes it a valuable tool in the design of functional linkers for bioconjugation.

Role as a Bioorthogonal Chemical Handle

The azide group of this compound serves as a bioorthogonal chemical handle. nih.gov Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govnih.gov The azide is an ideal bioorthogonal group because it is small, stable, and does not typically react with biological molecules. nih.gov

The most common bioorthogonal reaction involving azides is the Staudinger ligation and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov These reactions allow for the selective labeling of biomolecules that have been metabolically engineered to incorporate an azide-containing reporter. For example, an azide-tagged proline has been used for the selective imaging of collagen in live cells. researchgate.net The azide group, introduced via a precursor like this compound, can be subsequently reacted with a probe molecule containing a phosphine (B1218219) (for Staudinger ligation) or a strained alkyne (for SPAAC) to achieve specific labeling. This strategy has been employed to study a variety of biological processes, including protein acylation. merckmillipore.com

| Bioorthogonal Reaction | Reacting Partner for Azide | Key Features |

| Staudinger Ligation | Triphenylphosphine (B44618) | Forms a stable amide bond. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., cyclooctyne) | Copper-free "click chemistry", fast kinetics. |

Table 3: Bioorthogonal Reactions Involving the Azide Handle.

Role in Complex Molecule Synthesis

α-Azido ketones and related structures are valuable intermediates in the synthesis of biologically active natural products and their analogues. nih.gov The azide group can be readily converted into an amine, which is a common functional group in many natural products. For example, the reduction of α-azido ketones is a standard method for preparing α-amino ketones, which are precursors to various alkaloids and other nitrogen-containing compounds. nih.gov

This compound can be envisioned as a synthetic equivalent of 2-azidoacetaldehyde. After its incorporation into a molecular backbone via the azide group (e.g., through cycloaddition or reduction to an amine followed by amide coupling), the diethoxyethane group can be hydrolyzed under acidic conditions to unmask the aldehyde. This aldehyde can then participate in key bond-forming reactions such as aldol (B89426) additions, Wittig reactions, or reductive aminations to construct the carbon skeleton of a target natural product. The synthesis of certain phosphatidylinositol derivatives has utilized azide-functionalized intermediates, highlighting the role of the azide group as a crucial synthetic handle in complex molecule synthesis. nih.gov

The dual functionality of this compound allows it to serve as a precursor to a variety of other important synthetic intermediates. The azide can be transformed into several other nitrogen-containing groups, while the protected aldehyde provides a latent carbonyl functionality.

α-Azido ketones, for example, are known precursors to:

α-Amino ketones: Formed by the reduction of the azide group, these are building blocks for pyrazines and other heterocyclic systems. nih.gov

1,2,3-Triazoles: Generated through click chemistry with alkynes. These triazole-containing ketones have shown a range of biological activities. nih.gov

Vinyl Azides and Isoxazoles: Under specific reaction conditions, α-azido ketones can lead to the formation of these useful intermediates. nih.gov

By analogy, this compound can be used to generate bifunctional intermediates. For instance, its reaction with an alkyne would yield a triazole with a latent aldehyde function, which could then be used to build more complex structures. The synthesis of 1,2-azido alcohols is another important transformation, often achieved by the ring-opening of epoxides with an azide source, yielding versatile intermediates for further synthesis. organic-chemistry.org

Bioorthogonal Chemical Reporting and Labeling (General Azide Applications)

The azide group is central to the field of bioorthogonal chemistry due to its small size, metabolic stability, and specific reactivity. It is essentially absent from most biological systems, meaning it does not interfere with native biochemical processes. Its unique ability to undergo highly specific ligation reactions, such as the Staudinger ligation and azide-alkyne cycloadditions, in aqueous environments makes it an ideal chemical reporter.

Glycan Metabolic Engineering and Imaging

Metabolic glycoengineering is a powerful technique used to study glycans, the complex sugar chains that decorate cell surfaces and proteins. researchgate.net This method involves introducing a synthetic sugar, which has been modified to include a bioorthogonal chemical reporter like an azide, into a cell or organism. conicet.gov.ar

The process generally follows these steps:

Metabolic Incorporation: Cells are fed an azide-containing monosaccharide analogue (an "azido sugar").

Biosynthesis: The cell's own biosynthetic machinery recognizes the azido (B1232118) sugar and incorporates it into various glycoconjugates (glycoproteins and glycolipids).

Labeling: The azide groups, now displayed on the cell surface glycans, can be specifically tagged with probes containing a complementary reactive group (e.g., a phosphine for Staudinger ligation or an alkyne for click chemistry). These probes can be fluorescent dyes for imaging or affinity tags like biotin (B1667282) for purification and proteomic analysis.

This approach has enabled the visualization and study of glycan dynamics in living systems. conicet.gov.ar

Table 1: Common Azido Sugars Used in Metabolic Glycoengineering

| Azido Sugar | Corresponding Natural Monosaccharide | Primary Application Area |

| N-Azidoacetylmannosamine (ManNAz) | N-Acetylmannosamine (ManNAc) | Sialic acid biosynthesis and imaging |

| N-Azidoacetylgalactosamine (GalNAz) | N-Acetylgalactosamine (GalNAc) | O-GlcNAc modification and mucin-type O-glycan imaging |

| N-Azidoacetylglucosamine (GlcNAz) | N-Acetylglucosamine (GlcNAc) | O-GlcNAc modification and N-glycan imaging |

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a chemical proteomics strategy used to assess the functional state of entire enzyme families directly in native biological systems. Instead of measuring protein abundance, ABPP utilizes chemical probes that covalently react with the active sites of enzymes. This allows for the specific labeling and identification of functionally active enzymes.

An ABPP probe typically consists of two main components:

A reactive group (or "warhead"): This part is designed to bind to the active site of a specific enzyme or enzyme class.

A reporter tag: This is used for the detection and enrichment of the probe-labeled enzymes. Common tags include fluorophores or biotin.

The azide group serves as a versatile and compact reporter tag. In a common ABPP workflow, an azide-functionalized probe is introduced into a cell lysate or living cell. After the probe reacts with its target enzymes, the azide handle is used to attach a larger analytical tag via click chemistry. This two-step approach is advantageous because the initial probe is small and less likely to interfere with cell permeability or enzyme recognition. This method has been successfully applied to study various enzyme classes, including serine hydrolases.

Carbohydrate Microarray Construction

Despite a comprehensive search of scientific literature and chemical databases, no specific applications of This compound in the construction of carbohydrate microarrays have been documented. Research in the field of carbohydrate microarrays extensively details the use of various other azido-functionalized compounds and diverse linker strategies for the immobilization of carbohydrates onto microarray surfaces. These methods primarily involve "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), Staudinger ligation, and other bioconjugation techniques.

The construction of carbohydrate microarrays is a critical technology in glycobiology for studying carbohydrate-protein interactions, identifying disease biomarkers, and developing diagnostics. The process generally involves three key components: a solid support (e.g., glass slide), a linker molecule to attach the carbohydrate to the surface, and the carbohydrate probe itself.

The linkers used are crucial as they must present the carbohydrate in a manner that is accessible for interaction with proteins or other molecules. These linkers are often bifunctional, with one end attaching to the microarray surface and the other end reacting with a functional group on the carbohydrate. Azido groups are frequently incorporated into these linkers or directly onto the carbohydrate to facilitate covalent attachment to surfaces functionalized with corresponding reactive partners like alkynes.

While This compound possesses an azido group and an acetal (B89532) functionality, which could theoretically be hydrolyzed to an aldehyde for further reactions, there is no evidence in the reviewed literature of its use as a linker or precursor for creating carbohydrate microarrays. The scientific community has instead focused on a range of other, more specifically designed azido-containing reagents for this purpose.

Therefore, based on currently available scientific data, a detailed description of the role and research findings of This compound in carbohydrate microarray construction cannot be provided.

Mechanistic and Theoretical Investigations

Mechanistic Elucidation of Key Transformations Involving 2-Azido-1,1-diethoxyethane

Understanding the step-by-step molecular pathways of reactions involving this compound is fundamental to optimizing reaction conditions and designing new synthetic applications.

The Staudinger reaction followed by an intramolecular Aza-Wittig reaction is a powerful method for constructing nitrogen-containing heterocycles. scispace.com For this compound, this sequence provides an elegant route to cyclic imines.

The reaction is initiated by the treatment of the azide (B81097) with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃). The phosphine acts as a nucleophile, attacking the terminal nitrogen of the azide to form a phosphazide (B1677712) intermediate. This intermediate is unstable and readily loses a molecule of dinitrogen (N₂) through a four-membered cyclic transition state in an irreversible retro-[2+2] cycloaddition, yielding an iminophosphorane (also known as an aza-ylide). scispace.comnih.gov

General Mechanism of Intramolecular Staudinger-Aza-Wittig Reaction:

Staudinger Reaction: R-N₃ + PPh₃ → R-N=PPh₃ + N₂

Acetal (B89532) Hydrolysis: R(CH(OEt)₂) → R(CHO) + 2 EtOH (where R contains the iminophosphorane)

Aza-Wittig Cyclization: Formation of an oxazaphosphetane intermediate.

Cyclization and Elimination: Collapse of the intermediate to form a cyclic imine and Ph₃P=O.

This one-pot, three-component synthesis is highly efficient for creating structurally diverse β-lactams and other heterocycles. rsc.org

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product containing substantial portions of all reactants. rsc.org this compound is a valuable substrate for several MCRs, primarily through the reactivity of its azide group or the aldehyde generated from the acetal.

A key example is the Ugi-azide reaction . In this process, an aldehyde, an amine, an isocyanide, and hydrazoic acid (which can be generated in situ from an azide like TMSN₃) react to form an α-aminotetrazole. nih.gov this compound can participate after hydrolysis to 2-azidoacetaldehyde, which serves as the aldehyde component. The azide group within the same molecule can then act as the nucleophile that traps the nitrilium ion intermediate, leading to complex heterocyclic scaffolds through a subsequent intramolecular cycloaddition. mdpi.com

Alternatively, after hydrolysis to the aldehyde, the compound can participate in a classical Ugi four-component reaction (U-4CR) . The components would be 2-azidoacetaldehyde, an amine, a carboxylic acid, and an isocyanide. numberanalytics.comresearchgate.net The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then activated by the carboxylic acid. Nucleophilic attack by the isocyanide forms a nitrilium intermediate, which is trapped by the carboxylate. A subsequent Mumm rearrangement yields the final α-acylamino carboxamide product. acs.org The azide functionality remains intact for further synthetic modifications.

Computational Chemistry and Quantum Mechanical Studies

Computational methods, particularly Density Functional Theory (DFT), provide deep insights into the energetics and structures of transient species like transition states and intermediates, which are often impossible to observe experimentally.

DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the precise characterization of transition states and intermediates. For reactions involving this compound, DFT can elucidate mechanistic details and predict product selectivity.

In the context of the Staudinger-Aza-Wittig reaction , DFT calculations can model the cycloaddition pathway. Studies on similar systems have shown that acid additives can protonate the iminophosphorane, significantly lowering the activation energy for the subsequent cyclization and enhancing enantioselectivity in asymmetric variants. nih.gov DFT calculations can quantify this effect by comparing the free energy profiles of the acid-free and acid-assisted pathways, revealing differences in activation energies that can be correlated with experimental outcomes. nih.gov For instance, the calculated energy difference between transition states leading to different enantiomers can predict the enantiomeric excess (ee) of the reaction.

| Species | Pathway to Major Enantiomer (kcal/mol) | Pathway to Minor Enantiomer (kcal/mol) |

|---|---|---|

| Reactant Complex (Iminophosphorane + Acid) | 0.0 | 0.0 |

| Transition State (Oxazaphosphetane Formation) | +15.2 | +18.2 |

| Intermediate (Oxazaphosphetane) | -5.6 | -4.1 |

| Product Complex (Cyclic Imine + Phosphine Oxide) | -35.0 | -35.0 |

This table illustrates how DFT can be used to compare the energy profiles of competing reaction pathways. The lower activation energy for the major enantiomer (15.2 kcal/mol vs 18.2 kcal/mol) explains the stereochemical preference.

Valence tautomerism, such as the equilibrium between an azide and a cyclic tetrazole or an open-chain azomethine ylide, is a known phenomenon for organic azides, particularly when the azide is conjugated with other functional groups. An azomethine ylide is a 1,3-dipole that can readily participate in [3+2] cycloaddition reactions. mdpi.comnih.gov

Computational studies are the primary tool for investigating such equilibria, as the alternative isomers are often transient and present in very low concentrations. DFT calculations can predict the geometries and relative stabilities of the different tautomers of this compound. researchgate.netnih.gov By calculating the Gibbs free energies of the azide form versus potential isomers like the corresponding azomethine ylide or cyclic triazoline derivatives, chemists can determine the thermodynamically favored species under different conditions. The calculations would also involve locating the transition state connecting these isomers to determine the kinetic barrier for interconversion. nih.gov The results of these studies can clarify whether cycloaddition reactions involving this compound proceed via the azide itself or through a thermally or photochemically accessible azomethine ylide isomer.

The reactivity of a molecule is fundamentally linked to its electronic structure. researchgate.net Computational methods can calculate various electronic properties, such as the shapes and energies of frontier molecular orbitals (HOMO and LUMO) and the distribution of electron density, which help explain and predict chemical behavior. nih.govresearchgate.net

For this compound, the electronic structure is characterized by:

The Azide Group: This group is strongly electron-withdrawing and has a high-energy HOMO associated with the nitrogen lone pairs and a LUMO associated with the π* orbitals. This makes the azide group susceptible to nucleophilic attack (as in the Staudinger reaction) and capable of acting as a 1,3-dipole in cycloadditions.

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Azidoacetal Transformations

The utility of 2-Azido-1,1-diethoxyethane is intrinsically linked to the catalytic methods available for its transformation. While copper-catalyzed "click" chemistry is the most prominent reaction for the azide (B81097) group, future research is geared towards developing novel catalytic systems that offer alternative reactivity, enhanced efficiency, and unique selectivity.

The exploration of ruthenium (Ru) and rhodium (Rh) catalysts presents a significant frontier. Unlike copper catalysts which reliably produce 1,4-disubstituted 1,2,3-triazoles, ruthenium catalysts, such as pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]), can selectively generate 1,5-disubstituted triazoles. acs.org This alternative regioselectivity is crucial for creating diverse molecular scaffolds. Similarly, rhodium catalysts have been shown to effectively catalyze azide-alkyne cycloadditions, sometimes under exceptionally mild, aqueous conditions, which would be highly advantageous for biological applications. acs.orgdatapdf.com

Beyond cycloadditions, new catalytic systems could unlock entirely different reaction pathways. For instance, ruthenium catalysts have been used to transform 1,2-azido alcohols into α-amido ketones, a process involving nitrogen extrusion and acyl migration. rsc.org Investigating similar transformations for this compound could lead to novel methods for synthesizing complex amino-carbonyl structures. Furthermore, rhodium-catalyzed C-H amination reactions using organic azides as the nitrogen source offer a pathway to form aniline (B41778) compounds directly from arenes. ibs.re.kracs.org Applying this concept could enable the direct coupling of the azidoacetal to aromatic systems in a fundamentally new way.

Integration with Automated Synthesis and High-Throughput Methodologies

The progression of chemical research increasingly relies on automation and high-throughput (HT) methods to accelerate the discovery and optimization of new molecules and reactions. synplechem.com this compound is an ideal candidate for integration into these modern workflows.

Automated synthesis platforms, which utilize pre-packed reagent capsules and robotic systems, offer a safe, reproducible, and efficient means of producing organic azides. acs.orgacs.org Given the potential hazards associated with azide compounds, such automated systems minimize human exposure and ensure consistent quality, which is critical for generating reliable downstream data. acs.org An automated process could be developed where a primary amine precursor is converted to this compound in a contained, hands-off manner.

Once synthesized, the compound is perfectly suited for high-throughput screening (HTS) campaigns. Specifically, HTS platforms based on click chemistry can be used to rapidly screen large libraries of alkyne-containing molecules to identify partners that yield triazoles with desired properties (e.g., biological activity, material characteristics). rsc.orgnih.gov These assays often use fluorescence or other spectroscopic readouts and can be performed in 384-well plate formats, allowing for hundreds or thousands of unique reactions to be tested simultaneously. jove.compnas.org Such an approach would dramatically accelerate the discovery of new functional derivatives of this compound.

Expansion of Scope in Multicomponent Reactions and Domino Processes

Multicomponent reactions (MCRs) and domino (or cascade) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation. beilstein-journals.orgepfl.ch These processes are prized for their atom and step economy. The bifunctional nature of this compound makes it an exceptional, yet underexplored, building block for such advanced synthetic sequences.

Future research will likely focus on designing MCRs that leverage both the azide and the latent aldehyde functionalities. A hypothetical three-component reaction could involve this compound, a terminal alkyne, and an amine. In a one-pot sequence, a copper catalyst could first mediate the click reaction between the azide and alkyne. Subsequently, the addition of an acid could hydrolyze the acetal (B89532) to unmask the aldehyde, which would then react with the amine (e.g., via condensation or reductive amination) to complete the synthesis of a complex, multifunctionalized product.

Domino reactions represent an even more elegant approach, where a single set of conditions triggers a cascade of bond-forming events. nih.gov For this compound, one could envision a sequence initiated by the transformation of the azide group. For example, a Staudinger reaction with a phosphine (B1218219) could generate an aza-ylide. If the phosphine reagent also contained an appropriate functional group, this intermediate could trigger an intramolecular cyclization involving the acetal moiety, leading to the rapid assembly of complex heterocyclic systems. The development of such processes would represent a significant advance in synthetic efficiency.

Advanced Applications in Materials Science and Functional Molecules

The azide group is a powerful tool for the functionalization of materials, enabling the covalent attachment of molecules to surfaces and polymer backbones through highly efficient and specific reactions. mdpi.com The unique structure of this compound allows it to serve as a linker that can introduce a protected carbonyl group onto a material, which can be used for subsequent chemical modifications.

In polymer science, alkyne-functionalized polymers can be readily modified by "clicking" this compound onto the polymer chain. nanosoftpolymers.comsigmaaldrich.com This introduces the diethoxyethane group, which could be used to tune material properties such as solubility or to serve as a latent reactive site for cross-linking or surface functionalization after deprotection of the acetal. For example, azido-functionalized polyurethanes have been designed for creating tunable elastomers via click chemistry; a similar strategy could be employed with the title compound. nsf.gov

Surface modification is another promising area. Substrates such as silica, gold nanoparticles, or carbon nanotubes can be primed with alkyne groups and then reacted with this compound. nih.gov This process covalently grafts the molecule to the surface, creating a new interface. frontiersin.org The attached, protected aldehyde could then be deprotected and used to immobilize biomolecules, sensors, or other functional moieties, creating advanced functional materials for applications in diagnostics, catalysis, or electronics. The thermal or photochemical decomposition of the azide to form a highly reactive nitrene also offers an alternative, catalyst-free method for surface functionalization. mdpi.com

Q & A

Basic: What are the primary synthetic routes for preparing 2-Azido-1,1-diethoxyethane, and how can purity be ensured?

This compound is typically synthesized via nucleophilic substitution of 2-Bromo-1,1-diethoxyethane with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at 60–80°C . Purity is validated through:

- Gas Chromatography-Mass Spectrometry (GC-MS): To confirm molecular weight and absence of bromoacetal impurities.

- ¹H/¹³C NMR: To verify ethoxy group integration (δ 1.2–1.4 ppm for CH₃, δ 3.5–3.7 ppm for OCH₂) and azide functionality (no proton signal for N₃, confirmed by IR at ~2100 cm⁻¹ for N₃ stretch) .

- Elemental Analysis: To ensure stoichiometric C, H, N, and O content.

Basic: What safety protocols are critical when handling this compound?

Organic azides are thermally unstable and potentially explosive. Key precautions include:

- Storage: In airtight containers at –20°C, away from light and oxidizing agents .

- Handling: Use blast shields, fume hoods, and personal protective equipment (PPE: nitrile gloves, lab coat, safety goggles).

- Disposal: Neutralize with aqueous sodium nitrite (NaNO₂) or ceric ammonium nitrate (CAN) to degrade azides before disposal .

Advanced: How does this compound participate in Staudinger-aza-Wittig reactions, and what analytical methods resolve contradictory yields in heterocycle synthesis?

In Staudinger-aza-Wittig reactions, the azide reacts with triphenylphosphine (PPh₃) to form an iminophosphorane intermediate, which undergoes aza-Wittig coupling with 1,3-dicarbonyl compounds (e.g., cyclohexane-1,3-dione) to yield pyrrole derivatives . Contradictory yields may arise from:

- Substrate Electronic Effects: Electron-withdrawing groups on 1,3-dicarbonyls reduce nucleophilicity, slowing aza-Wittig steps.

- Side Reactions: Competing Michael addition or azide decomposition under acidic conditions.

Resolution: - Monitor reaction progress via TLC (hexane:EtOAc = 3:1) and optimize pH (neutral to mildly basic).

- Use high-resolution mass spectrometry (HRMS) to identify byproducts like hydrolyzed aldehydes .

Advanced: How can reaction conditions be optimized for synthesizing benzofuran derivatives from this compound?

Benzofuran synthesis involves acid-catalyzed cyclization of intermediates formed via alkylation of resacetophenone. Key optimizations:

- Acid Catalyst: Use p-toluenesulfonic acid (p-TsOH) in ethanol at 80°C for controlled cyclization without over-acidification.

- Solvent Polarity: Higher polarity solvents (e.g., DMSO) stabilize the aldehyde intermediate, reducing premature azide degradation .

- Kinetic Analysis: Track aldehyde formation via in situ IR (C=O stretch at ~1700 cm⁻¹) to adjust reaction time (typically 6–8 hrs).

Advanced: What strategies mitigate thermal decomposition of this compound during exothermic reactions?

Azides decompose exothermically above 100°C. Mitigation strategies:

- Temperature Control: Use jacketed reactors with cryogenic cooling (e.g., acetone/dry ice baths) during Michaelis-Arbusov or Ugi reactions.

- Dilution Principle: Reduce reactant concentration (<0.5 M) to minimize heat accumulation.

- Stabilizers: Add 1–2 mol% hydroquinone to inhibit radical-induced decomposition .

Advanced: How can this compound be applied in click chemistry for bioconjugation?

The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes (e.g., propargyl-modified biomolecules). Methodology:

- Catalyst System: CuSO₄·5H₂O (1 mol%) and sodium ascorbate (2 mol%) in t-BuOH/H₂O (1:1) at 25°C.

- Kinetic Monitoring: Use MALDI-TOF to track triazole formation (Δm/z = +97 Da).

- Challenges: Azide instability in aqueous media requires inert atmosphere (N₂) .

Advanced: How do substituents on 1,3-dicarbonyl substrates influence regioselectivity in heterocycle formation?

Substituent effects were studied using substituted cyclohexane-1,3-diones (R = Me, Ph, OMe):

- Electron-Donating Groups (e.g., OMe): Increase nucleophilicity at the α-carbon, favoring 5-membered pyrroles over 6-membered pyridines.

- Steric Hindrance (e.g., Ph): Redirects reactivity to less hindered carbonyls, forming unexpected 7H-pyrrolo[2,3-d]pyrimidines.

Validation: DFT calculations (B3LYP/6-31G*) map transition states to rationalize regioselectivity .

Basic: What spectroscopic techniques are essential for characterizing this compound and its derivatives?

- IR Spectroscopy: Confirms azide (2100 cm⁻¹) and ether (1100 cm⁻¹) groups.

- NMR: ¹H NMR identifies ethoxy protons (δ 1.2–1.4 ppm, triplet; δ 3.5–3.7 ppm, quartet); ¹³C NMR shows acetal carbon (δ 95–100 ppm).

- HRMS: Validates molecular ion ([M+H]⁺ for C₆H₁₂N₃O₂: m/z 170.0932) .

Advanced: How can competing side reactions be minimized during Ugi four-component reactions involving this compound?

Competing imine formation or azide decomposition is addressed by:

- Order of Addition: Premix carboxylic acid and isocyanide before adding azide and amine.

- Solvent Choice: Use methanol or ethanol to stabilize intermediates via hydrogen bonding.

- Catalysis: Scandium triflate (Sc(OTf)₃, 5 mol%) accelerates imine-azide coupling .

Advanced: What mechanistic insights explain the formation of vinyl phosphonates from this compound?

In Michaelis-Arbusov reactions with triethyl phosphite:

- Step 1: Nucleophilic attack by phosphite on azide, releasing N₂ and forming a phosphorimidate.

- Step 2: Elimination of ethanol yields (E)-vinyl phosphonates.

Key Evidence: ³¹P NMR tracks phosphorimidate intermediates (δ 15–20 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.